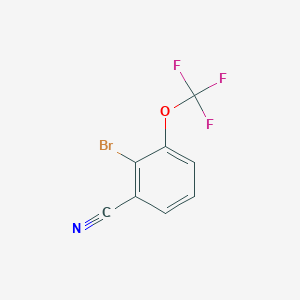![molecular formula C34H52FN3O4 B13431377 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against gram-negative and gram-positive bacteria. It is structurally related to other fluoroquinolones, which are widely used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid involves several key steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an appropriate aniline derivative and a β-ketoester. This reaction typically occurs under acidic conditions and involves heating to facilitate the formation of the quinolone ring.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution, where the quinolone intermediate reacts with a piperazine derivative under basic conditions.
Octadecyl Substitution: The final step involves the attachment of the octadecyl group to the piperazine ring. This is typically achieved through an acylation reaction using octadecanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, resulting in the formation of hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and piperazine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, hydroxyl derivatives, and various substituted quinolone derivatives.
Scientific Research Applications
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid has several scientific research applications:
Chemistry: The compound is used as a model system for studying the reactivity and mechanisms of fluoroquinolones.
Biology: It is used in studies investigating the antibacterial activity and resistance mechanisms of fluoroquinolones.
Medicine: The compound is explored for its potential therapeutic applications in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: It is used in the development of new antibacterial agents and formulations for pharmaceutical applications.
Mechanism of Action
The antibacterial activity of 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.
Ofloxacin: 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid.
Uniqueness
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid is unique due to the presence of the long octadecyl chain attached to the piperazine ring. This structural modification can potentially enhance its lipophilicity, membrane permeability, and antibacterial activity compared to other fluoroquinolones.
Properties
Molecular Formula |
C34H52FN3O4 |
|---|---|
Molecular Weight |
585.8 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-(4-octadecanoylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C34H52FN3O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(39)38-22-20-37(21-23-38)31-25-30-27(24-29(31)35)33(40)28(34(41)42)26-36(30)4-2/h24-26H,3-23H2,1-2H3,(H,41,42) |
InChI Key |
YEDMVCSONJDXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (2S)-6-[(3aR,8aS)-2,2-dimethyl-7-oxo-4,6,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]azepin-5-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13431297.png)
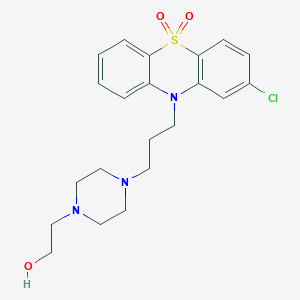
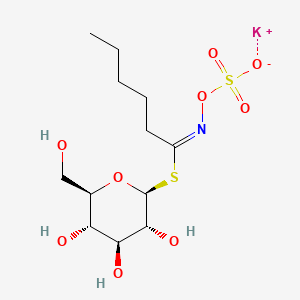
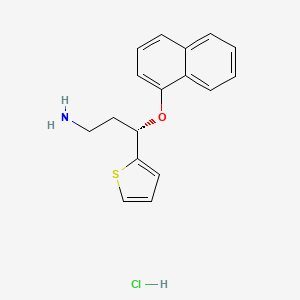
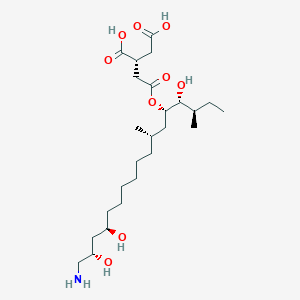

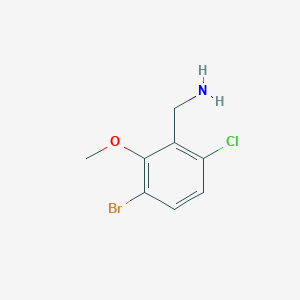
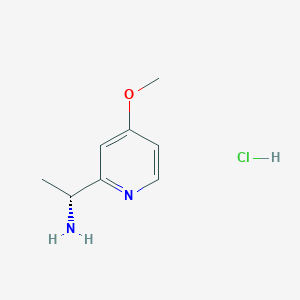
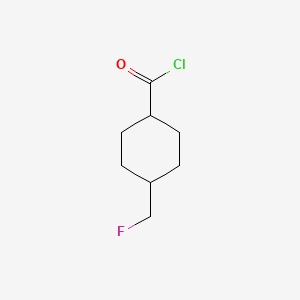

![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)

